molecular formula C6H13NO2 B1337071 Hexyl nitrite CAS No. 638-51-7

Hexyl nitrite

Cat. No.: B1337071
CAS No.: 638-51-7
M. Wt: 131.17 g/mol
InChI Key: SGRWGISGVDVSJV-UHFFFAOYSA-N
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Description

Introduction to Hexyl Nitrite: Chemical Identity and Structural Characterization

This compound is an alkyl nitrite ester with the chemical formula $$ \text{C}6\text{H}{13}\text{NO}2 $$. It is synthesized as an ester of hexanol and nitrous acid, characterized by its linear alkyl chain and nitrite functional group (–ONO). This compound is widely recognized for its vasodilatory properties and historical use in pharmaceutical and recreational contexts. Structurally, it belongs to the alkyl nitrite family, which includes homologs like methyl nitrite ($$ \text{C}1\text{H}3\text{NO}2 $$) and isobutyl nitrite ($$ \text{C}4\text{H}9\text{NO}_2 $$).

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name for this compound is derived from its parent alcohol (hexanol) and the nitrite ester functional group. The systematic naming follows these principles:

  • Parent Chain Identification : The longest carbon chain containing the functional group defines the parent name. For this compound, the parent chain is hexanol.
  • Functional Group Priority : The nitrite group (–ONO) takes priority over hydroxyl or other substituents due to its higher functional group priority.
  • Suffix and Prefix : The suffix "-nitrite" is appended to the parent alcohol name, yielding "this compound."

Structural Formula :
$$ \text{CH}3(\text{CH}2)4\text{CH}2\text{ONO} $$

CAS Registry Number : 638-51-7 .

Key Naming Considerations
  • Alternative Names : Nitrous acid hexyl ester, n-hexyl nitrite.
  • Excluded Terms : Abbreviations (e.g., "HN") or informal descriptors (e.g., "poppers") are avoided in systematic nomenclature.

Molecular Formula and Structural Isomerism Analysis

This compound has the molecular formula $$ \text{C}6\text{H}{13}\text{NO}_2 $$, with a molecular weight of 131.17 g/mol . Structural isomerism arises from variations in the alkyl chain's branching or substituent positions.

Structural Isomers
Isomer IUPAC Name CAS Number Structure
n-Hexyl nitrite This compound 638-51-7 Linear chain (CH₃(CH₂)₄CH₂ONO)
2-Hexyl nitrite Hexan-2-yl nitrite 164740-58-3 CH₃CH₂CH(CH₂ONO)CH₂CH₃
3-Hexyl nitrite Hexan-3-yl nitrite 15788583 CH₃CH₂CH₂CH(ONO)CH₂CH₃

Key Differences :

  • Positional Isomerism : The nitrite group’s attachment point on the hexane chain alters steric and electronic properties.
  • Conformational Flexibility : The linear alkyl chain allows free rotation, unlike branched or cyclic analogs (e.g., cyclothis compound) .

Crystallographic Data and Conformational Dynamics

While direct crystallographic data for this compound are limited, insights can be inferred from related alkyl nitrites and hydroperoxides. For example:

  • Conformational Equilibrium : this compound’s linear chain likely adopts extended or gauche conformations in solution, influenced by intermolecular forces.
  • Comparative Studies : Cyclohexyl hydroperoxide ($$ \text{C}6\text{H}{11}\text{O}_2\text{H} $$) exhibits equatorial and axial conformers due to ring strain and steric effects . This compound’s flexibility may reduce such constraints.
Hypothetical Conformational Analysis
Conformer Description Energy Considerations
Extended All carbon-carbon bonds anti-periplanar Lower energy due to reduced steric strain
Gauche Adjacent carbon-carbon bonds gauche Slightly higher energy due to eclipsing interactions

Experimental Gaps : No published crystal structures exist for this compound, but vibrational spectroscopy and theoretical models suggest dynamic conformational interconversion .

Comparative Structural Analysis with Alkyl Nitrite Homologs

This compound’s properties differ from shorter or branched alkyl nitrites due to variations in chain length and branching.

Structural and Physical Property Comparison
Property This compound ($$ \text{C}6\text{H}{13}\text{NO}_2 $$) Methyl Nitrite ($$ \text{C}1\text{H}3\text{NO}_2 $$) Isobutyl Nitrite ($$ \text{C}4\text{H}9\text{NO}_2 $$)
Boiling Point 52°C (44 mmHg) 66°C (760 mmHg) 58°C (760 mmHg)
Density 0.878 g/mL 1.035 g/mL 0.885 g/mL
Reactivity Moderate stability High volatility, prone to decomposition Enhanced stability due to branching

Key Trends :

  • Chain Length : Longer alkyl chains (e.g., hexyl) reduce volatility but increase steric hindrance.
  • Branching : Branched chains (e.g., isobutyl) improve stability but may hinder solubility in polar solvents.

Properties

IUPAC Name

hexyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWGISGVDVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213246
Record name Nitrous acid, hexyl ester
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-51-7
Record name Nitrous acid, hexyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrous acid, hexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl Nitrite
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Preparation Methods

Hexyl nitrite can be synthesized through the esterification of hexanol with nitrous acid. The reaction typically involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Esterification Reaction: Hexanol is then reacted with the freshly prepared nitrous acid to form this compound. The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid.

Industrial production methods for this compound involve similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Hexyl nitrite undergoes oxidation to form hexyl nitrate (C₆H₁₃NO₃) under controlled conditions. This reaction typically employs oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . The transformation involves the sequential addition of oxygen to the nitrite group:

C H ONO+ O C H ONO \text{C H ONO}+\text{ O }\rightarrow \text{C H ONO }

Key Observations:

  • Reaction rates depend on the strength of the oxidizer and solvent polarity.

  • Products are sensitive to over-oxidation, requiring precise stoichiometric control .

Reduction Reactions

Reductive cleavage of the nitrite group yields hexanol and nitrogen oxides (NOₓ). Common reducing agents include hydrogen gas (H₂) with palladium catalysts or metal hydrides like lithium aluminum hydride (LiAlH₄) :

C H ONO+2C H OH+H O+NO\text{C H ONO}+2\text{H }\rightarrow \text{C H OH}+\text{H O}+\text{NO}

Notable Features:

  • Reaction pathways vary with reducing conditions (e.g., acidic vs. alkaline media).

  • NOₓ byproducts include NO, NO₂, and N₂O, depending on reaction kinetics .

Photolysis and Atmospheric Degradation

This compound photolyzes under UV light, producing alkoxy radicals and nitric oxide (NO) :

C H ONO+hνC H O+NO\text{C H ONO}+h\nu \rightarrow \text{C H O}^\cdot +\text{NO}^\cdot

Environmental Impact:

  • Contributes to secondary organic aerosol (SOA) formation under low-NO conditions (Table 1) .

  • SOA yields increase by 64–78% in low-NO environments compared to high-NO scenarios .

PrecursorSOA Yield (Low-NO)SOA Yield (High-NO)
n-Pentyl nitrite0.12 μg/m³None detected
n-Hexyl nitrite0.85 μg/m³0.52 μg/m³
n-Decyl nitrite1.32 μg/m³0.74 μg/m³

Substitution Reactions

This compound participates in nucleophilic substitution (Sₙ2) reactions, where the nitrite group is replaced by halides or thiols :

C H ONO+NaSHC H SH+NaNO \text{C H ONO}+\text{NaSH}\rightarrow \text{C H SH}+\text{NaNO }

Reactivity Trends:

  • Reaction rates follow the nucleophilicity order: SH⁻ > I⁻ > Br⁻ > Cl⁻.

  • Solvent polarity significantly influences transition-state stabilization .

Biochemical Interactions

This compound oxidizes hemoglobin (Hb) to methemoglobin (MetHb), impairing oxygen transport. Diabetic blood shows accelerated oxidation due to elevated glycated hemoglobin (HbA1c) levels (Table 2) .

Mechanism:

Hb Fe2++C H ONOMetHb Fe3++C H OH+NO2\text{Hb Fe}^{2+}+\text{C H ONO}\rightarrow \text{MetHb Fe}^{3+}+\text{C H OH}+\text{NO}_2^-

Experimental Data:

Blood Sample (HbA1c %)MetHb Formation Time (min)
Normal (5.1%)4.2 (Calculated)
Diabetic (12.2%)1.6 (Calculated)

Correlation analysis reveals a strong inverse relationship between HbA1c levels and methemoglobinization time (r2=0.86r^2=0.86) .

Thermal Decomposition

This compound decomposes explosively above 130°C, producing carbon oxides and NOₓ :

C H ONOΔCO+CO +NOx+Hydrocarbon fragments\text{C H ONO}\xrightarrow{\Delta}\text{CO}+\text{CO }+\text{NO}_x+\text{Hydrocarbon fragments}

Safety Notes:

  • Decomposition is exothermic and shock-sensitive .

  • Requires storage below 10°C in inert atmospheres .

Scientific Research Applications

Pharmacological Applications

Vasodilatory Effects
Hexyl nitrite acts primarily as a vasodilator, which means it causes the relaxation of blood vessels. This effect is mediated through the release of nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. The activation of guanylate cyclase by NO results in muscle relaxation and improved blood flow, making this compound a candidate for therapeutic applications in cardiovascular conditions such as angina pectoris .

Case Study: Diabetes and Hemoglobin Oxidation
Research has shown that this compound can induce methemoglobin formation, particularly in diabetic patients. A comparative study indicated that erythrocytes from Type 2 diabetics oxidized more rapidly than those from non-diabetics when exposed to this compound. The mean oxidation time for diabetic blood was significantly shorter (1.5 minutes) compared to non-diabetic blood (3.7 minutes), highlighting the compound's impact on red blood cell functionality in diabetic conditions .

Biochemical Research

Cellular Signaling Studies
In biochemical research, this compound is utilized to investigate cellular signaling pathways and metabolic processes. Its role as a vasodilator allows researchers to explore the effects of nitrite esters on cellular functions, gene expression, and the modulation of metabolic pathways. Studies have demonstrated that this compound influences smooth muscle cell function by increasing cGMP levels, which activates protein kinase G (PKG) and promotes muscle relaxation .

Industrial Applications

Solvent and Intermediate
this compound is employed as a solvent and an intermediate in the synthesis of various chemicals. Its properties make it suitable for use in organic synthesis, particularly in preparing other nitrite esters and related compounds. The industrial production methods for this compound involve esterification processes that are optimized for high yield and purity .

Mechanism of Action

Hexyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator. Upon inhalation, this compound is rapidly absorbed into the bloodstream and metabolized to release nitric oxide. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of smooth muscle cells, particularly in blood vessels, leading to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Hexyl nitrite is similar to other alkyl nitrites such as amyl nitrite, butyl nitrite, and isobutyl nitrite. These compounds share similar chemical structures and mechanisms of action but differ in their alkyl chain lengths and physical properties. For example:

This compound is unique in its specific balance of rapid onset and relatively short duration of action, making it particularly popular in recreational use .

Biological Activity

Hexyl nitrite, an organic compound belonging to the alkyl nitrite class, has garnered attention for its biological activities, particularly its vasodilatory effects. This article explores the compound's mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies that highlight its impact on human health.

Target and Mode of Action
this compound primarily targets vascular smooth muscle cells. Its primary mode of action is through vasodilation , which involves the relaxation of these smooth muscle cells. This relaxation is mediated by the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the cells. The resulting elevation in cGMP activates protein kinase G (PKG), which facilitates muscle relaxation and blood vessel expansion.

Biochemical Pathways
The principal biochemical pathway affected by this compound is the nitric oxide (NO) pathway . Upon administration, this compound releases NO, which diffuses into smooth muscle cells and initiates a cascade that results in vasodilation. This pathway is crucial for regulating blood flow and pressure.

Pharmacokinetics

This compound exhibits rapid pharmacokinetics characterized by a quick onset of action and a short duration. The compound is absorbed rapidly into the bloodstream after inhalation or contact with mucous membranes. Its effects are typically felt within minutes but may last only for a short period due to its volatility and metabolism.

This compound plays a significant role in various biochemical reactions:

  • Vasodilatory Effects : It induces vasodilation through increased cGMP levels.
  • Oxidative Stress : The compound has been shown to induce methemoglobin formation by oxidizing hemoglobin in red blood cells, particularly in diabetic patients . This process can impair oxygen transport in the blood.

Comparative Studies on Hemoglobin Oxidation

A notable study examined the effects of this compound on hemoglobin oxidation in Type 2 diabetic patients compared to non-diabetics. The results indicated that diabetic erythrocytes were oxidized at a significantly greater rate than those from non-diabetic controls (P<0.05). The mean oxidation time for diabetic blood was 1.5 ± 0.04 minutes, while it was 3.7 ± 0.05 minutes for non-diabetic blood . This suggests that individuals with higher levels of glycated hemoglobin (HbA1c) may experience enhanced oxidative stress when exposed to alkyl nitrites.

Summary of Findings

Study Parameter Diabetic Blood (n=20) Non-Diabetic Blood (n=20) P-Value
Mean Oxidation Time1.5 ± 0.04 min3.7 ± 0.05 min<0.05

These findings underscore the potential risks associated with this compound exposure in diabetic populations, highlighting the need for caution when using such compounds medically or recreationally.

Scientific Research Applications

This compound has several applications across different fields:

  • Chemistry : It serves as a reagent in organic synthesis, particularly in producing other nitrite esters.
  • Biology : Researchers utilize this compound to study cellular processes and signaling pathways influenced by nitrite esters.
  • Medicine : Investigated for therapeutic applications in treating angina pectoris and other cardiovascular conditions due to its vasodilatory effects .

Q & A

Q. How can researchers design high-throughput screens for this compound’s antimicrobial activity without confounding by pH shifts?

  • Methodological Answer : Use buffered growth media (pH 7.4) and monitor pH changes post-treatment with microelectrodes. Employ resazurin-based viability assays (colorimetric) to minimize pH interference. Include pH-adjusted controls (without this compound) to isolate pH effects from antimicrobial activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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